1H NMR and 13C NMR chemical shifts for 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene
1H NMR and 13C NMR chemical shifts for 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene
Abstract
4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis and drug development. Its utility stems from the differentially reactive carbon-halogen bonds (C-I and C-Br), which allow for selective, sequential cross-coupling reactions.[1] A thorough understanding of its structural and electronic properties is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR spectra of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene. It synthesizes fundamental NMR principles with substituent effect analysis to predict chemical shifts and coupling constants. Furthermore, this guide outlines a robust experimental framework for the acquisition and unambiguous assignment of NMR data, including one-dimensional and two-dimensional techniques, to ensure scientific rigor for researchers in the field.
Introduction: A Scaffold for Synthetic Innovation
The strategic placement of three distinct functional groups—an iodo, a bromo, and a cyclopropylmethoxy group—on a benzene ring makes 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene a valuable building block. The C-I bond is more reactive than the C-Br bond in many catalytic cycles (e.g., Suzuki, Sonogashira, Stille couplings), enabling chemists to introduce a diversity of substituents in a controlled, stepwise manner. The cyclopropylmethoxy moiety, a common feature in medicinal chemistry, imparts unique conformational and metabolic properties.[2]
Given its synthetic importance, a definitive characterization is crucial. This guide serves as an authoritative resource on the expected NMR spectral characteristics of the title compound, providing a predictive framework grounded in established theory. We will deconstruct the molecule into its constituent parts, analyze the electronic and magnetic influence of each substituent, and construct a detailed, predicted ¹H and ¹³C NMR spectrum.
Theoretical Principles: Understanding Substituent Effects
The chemical shifts observed in the NMR spectrum are exquisitely sensitive to the local electronic environment of each nucleus.[3] In 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene, the final appearance of the spectrum is a complex interplay of inductive, resonance, and anisotropic effects from the three substituents.
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Halogen Substituents (Iodo and Bromo) : While halogens are electronegative and exert an electron-withdrawing inductive effect, their influence on NMR spectra is more complex. For ¹³C NMR, a phenomenon known as the "heavy atom effect" is particularly significant for bromine and especially iodine.[4] This effect leads to increased shielding of the directly attached (ipso) carbon, causing a pronounced upfield shift (lower ppm value) that counteracts what would be expected based on electronegativity alone.[4]
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Cyclopropylmethoxy Group : This substituent influences the spectrum in two primary ways:
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Ether Linkage : The oxygen atom is electron-donating through resonance, increasing the electron density at the ortho and para positions of the benzene ring, leading to upfield shifts for the corresponding nuclei.
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Cyclopropyl Anisotropy : The three-membered ring generates its own local magnetic field. This creates a cone of magnetic shielding above and below the plane of the ring, causing protons situated within this cone to experience a significant upfield shift.[2] This makes the signals for the cyclopropyl protons highly diagnostic.
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Predicted ¹H NMR Spectrum
The ¹H NMR spectrum can be divided into two distinct regions: the aromatic region, containing signals from the protons on the benzene ring, and the aliphatic region, featuring signals from the cyclopropylmethoxy group.
Aromatic Region (δ 6.5 - 8.0 ppm)
The three aromatic protons form an AMX spin system. Their predicted chemical shifts are governed by their position relative to the substituents.
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H-3 : Positioned ortho to the powerfully electron-donating -OCH₂- group, this proton is expected to be the most shielded (furthest upfield). It will appear as a doublet, coupled to H-5.
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H-5 : This proton is meta to both the iodo and ether groups and ortho to the bromine atom. It will be split into a doublet of doublets by H-3 and H-6.
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H-6 : Located ortho to the iodine atom, this proton is expected to be the most deshielded (furthest downfield). It will appear as a doublet, coupled to H-5.
Aliphatic Region (δ 0.4 - 4.0 ppm)
The signals in this region are characteristic of the cyclopropylmethoxy side chain.
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Methylene Protons (-OCH₂-) : These protons are adjacent to the electron-withdrawing oxygen and will appear as a doublet, coupled to the single methine proton of the cyclopropyl group. Their chemical shift is expected around δ 3.8-4.0 ppm.
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Methine Proton (-CH-) : This proton of the cyclopropyl group will be a complex multiplet due to coupling with the -OCH₂- protons and the two sets of cyclopropyl methylene protons.
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Cyclopropyl Methylene Protons (-CH₂CH₂-) : Due to the magnetic anisotropy of the cyclopropyl ring, these four protons will appear at exceptionally high field (far upfield), likely between δ 0.4 and 1.0 ppm.[2][5] They will present as two distinct multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~ 7.5 - 7.7 | d (doublet) | J(H6-H5) ≈ 2.0 - 2.5 |
| H-5 | ~ 7.0 - 7.2 | dd (doublet of doublets) | J(H5-H3) ≈ 8.5 - 9.0, J(H5-H6) ≈ 2.0 - 2.5 |
| H-3 | ~ 6.7 - 6.9 | d (doublet) | J(H3-H5) ≈ 8.5 - 9.0 |
| -OCH₂- | ~ 3.8 - 4.0 | d (doublet) | J ≈ 6.5 - 7.0 |
| -CH- (cyclopropyl) | ~ 1.2 - 1.4 | m (multiplet) | - |
| -CH₂- (cyclopropyl) | ~ 0.6 - 0.8 | m (multiplet) | - |
| -CH₂- (cyclopropyl) | ~ 0.4 - 0.6 | m (multiplet) | - |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule.
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Aromatic Carbons (δ 85 - 160 ppm) :
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C-1 (C-O) : The carbon attached to the ether oxygen will be the most deshielded aromatic carbon due to the oxygen's electronegativity, appearing far downfield.
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C-2 (C-I) : The heavy atom effect of iodine will cause this carbon signal to be shifted significantly upfield.[4]
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C-4 (C-Br) : The bromine atom also exerts a heavy atom effect, shifting this carbon upfield, though to a lesser extent than iodine.[4]
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C-3, C-5, C-6 : These protonated carbons will appear in the typical aromatic region, with their specific shifts influenced by the combined electronic effects of the substituents.
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Aliphatic Carbons (δ 5 - 80 ppm) :
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-OCH₂- : This carbon, bonded to oxygen, will be the most downfield of the aliphatic carbons.
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-CH- (cyclopropyl) : The methine carbon of the cyclopropyl ring.
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-CH₂- (cyclopropyl) : The methylene carbons of the cyclopropyl ring will appear at a characteristically high field.
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Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-1 | ~ 155 - 158 | Attached to electronegative Oxygen. |
| C-6 | ~ 138 - 141 | ortho to Iodine. |
| C-5 | ~ 125 - 128 | |
| C-4 | ~ 115 - 118 | ipso to Bromine; moderate heavy atom effect.[4] |
| C-3 | ~ 112 - 115 | ortho to Oxygen. |
| C-2 | ~ 88 - 92 | ipso to Iodine; strong heavy atom effect.[4] |
| -OCH₂- | ~ 75 - 78 | |
| -CH- (cyclopropyl) | ~ 10 - 13 | |
| -CH₂- (cyclopropyl) | ~ 3 - 6 | Highly shielded due to ring strain. |
Experimental Protocols for Data Acquisition and Verification
To obtain high-quality, unambiguous data, a systematic approach combining 1D and 2D NMR experiments is essential. All spectra should be recorded on a spectrometer operating at a ¹H frequency of 400 MHz or higher.
Sample Preparation
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Weighing : Accurately weigh 10-15 mg of the solid sample of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene.
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Solvent Addition : Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, and its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm can be used for referencing.[6][7]
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Internal Standard : Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration.[8]
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Transfer : Transfer the solution to a 5 mm NMR tube.
Recommended Acquisition Parameters
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¹H NMR :
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Pulse Sequence : Standard single-pulse (zg30).
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Spectral Width : -2 to 12 ppm.
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Acquisition Time : ~3-4 seconds.
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Relaxation Delay (d1) : 2 seconds.
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Number of Scans : 16-32.
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¹³C NMR :
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Pulse Sequence : Proton-decoupled single-pulse with NOE (zgpg30).
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Spectral Width : -10 to 220 ppm.
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Acquisition Time : ~1-2 seconds.
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Relaxation Delay (d1) : 2 seconds.
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Number of Scans : 1024 or more to achieve adequate signal-to-noise.
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Structural Verification with 2D NMR
While 1D spectra provide the initial data, 2D NMR experiments are required for definitive assignment, especially of the aromatic protons and quaternary carbons.
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COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. It will show cross-peaks between H-3/H-5 and H-5/H-6, confirming their connectivity in the aromatic ring. It will also reveal the complex coupling network within the cyclopropylmethoxy group.
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HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign the protonated carbons (C-3, C-5, C-6, and all aliphatic carbons).
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HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for assigning the non-protonated (quaternary) carbons. For instance, the -OCH₂- protons should show correlations to C-1, confirming the ether linkage, and to the cyclopropyl methine carbon. The aromatic protons will show correlations to the halogenated carbons, allowing for their unambiguous assignment.
Conclusion
The ¹H and ¹³C NMR spectra of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene are predicted to exhibit a set of highly distinct and interpretable signals. Key diagnostic features include the characteristic upfield shifts of the cyclopropyl protons in the ¹H spectrum and the significant upfield shifts of the iodine- and bromine-bound carbons in the ¹³C spectrum due to the heavy atom effect. This guide provides a robust theoretical framework for understanding these features. For any researcher synthesizing or utilizing this compound, the application of the outlined experimental protocols, particularly the suite of 2D NMR experiments, is strongly recommended to achieve complete and unequivocal structural verification.
References
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